molecular formula C10H15NO2 B12973390 Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B12973390
M. Wt: 181.23 g/mol
InChI Key: NWFGEIIWUCINPJ-UHFFFAOYSA-N
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Description

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-yn-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate can be synthesized through the N-alkylation of methyl piperidine-1-carboxylate with propargyl bromide. The reaction typically takes place in the presence of a base such as sodium hydroxide and a phase-transfer catalyst in a solvent like toluene . The reaction conditions involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, leading to changes in their function. The piperidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of both the piperidine ring and the prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 4-prop-2-ynylpiperidine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-4-9-5-7-11(8-6-9)10(12)13-2/h1,9H,4-8H2,2H3

InChI Key

NWFGEIIWUCINPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)CC#C

Origin of Product

United States

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